molecular formula C10H13N5 B3216562 3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 1172079-91-2

3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3216562
CAS RN: 1172079-91-2
M. Wt: 203.24 g/mol
InChI Key: LEAJFRZARNXSCU-UHFFFAOYSA-N
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Description

The compound “3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine” is a heterocyclic structure that is known to impart biological activity . It is part of a new series of compounds that were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .


Synthesis Analysis

The compound was synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 . This synthesis process was efficient and resulted in a new series of compounds .


Molecular Structure Analysis

The molecular structure of the compound was determined using 1H, 13C NMR, and infrared spectroscopies as well as elementary analysis . Single-crystal X-ray diffraction was employed for characterizing their crystal structures .


Chemical Reactions Analysis

The compound has shown to have antibacterial activity. The replacement of para proton of aryl ring of pyrazole moiety (at 3-position) in 3- (3-aryl-1-phenyl- 1H -pyrazol-4-yl)- [1,2,4]triazolo [4,3-a]pyridines with electron-releasing groups increases the antibacterial activity while replacing the same aryl proton with electron-withdrawing group decreases the antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined using various methods including 1H, 13C NMR, and infrared spectroscopies as well as elementary analysis . Single-crystal X-ray diffraction was employed for characterizing their crystal structures .

Mechanism of Action

The compound has shown promising in vitro anticoronavirus and antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .

properties

IUPAC Name

3-(pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-7-15-9(4-1)12-13-10(15)8-14-6-3-5-11-14/h3,5-6H,1-2,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAJFRZARNXSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN3C=CC=N3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
Reactant of Route 4
3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

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